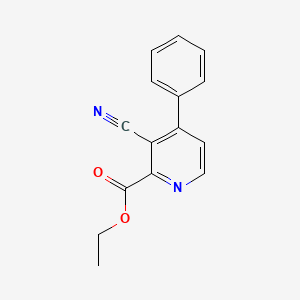

Ethyl 3-cyano-4-phenylpyridine-2-carboxylate

Vue d'ensemble

Description

Ethyl 3-cyano-4-phenylpyridine-2-carboxylate is an organic compound with the molecular formula C15H12N2O2 It is a derivative of pyridine, characterized by the presence of a cyano group at the 3-position, a phenyl group at the 4-position, and an ethyl ester group at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-cyano-4-phenylpyridine-2-carboxylate typically involves the reaction of 3-cyano-4-phenylpyridine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The ester and cyano groups serve as primary sites for nucleophilic attack:

Reaction with amines :

Under basic conditions (e.g., K₂CO₃/DMF), the ethoxycarbonyl group undergoes substitution with amines to yield 3-cyano-4-phenylpyridine-2-carboxamides. For example:

This pathway is critical for generating bioactive analogs .

Cyano group reactivity :

The cyano group participates in:

-

Hydrolysis : Forms carboxylic acids or amides under acidic/basic conditions .

-

Cyclization : Reacts with hydrazines to form pyrazole or triazole rings .

Cyclization and Heterocycle Formation

The compound’s pyridine core facilitates cycloaddition and annulation reactions:

Pyridone synthesis :

Heating with malononitrile or ethyl cyanoacetate in 1,4-dioxane/triethylamine induces intramolecular cyclization, yielding fused pyridones (e.g., benzo thieno[2,3-b]pyridines) .

Multi-component reactions (MCRs) :

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| Aromatic aldehydes + NH₄OAc | EtOH, reflux | 2-Amino-4-arylpyridine derivatives | 65–95% |

| Dialkyl acetylenedicarboxylates | CH₂Cl₂, rt | Functionalized 4H-pyrans | 40–89% |

These MCRs exploit the electron-deficient pyridine ring for regioselective bond formation .

Functional Group Transformations

Ester modifications :

-

Saponification : NaOH/EtOH converts the ester to a carboxylic acid .

-

Transesterification : Alcohol exchange with MeOH/H⁺ yields methyl esters.

Cyano group utilization :

-

Radical reactions : Cyanide acts as a radical scavenger in presence of peroxides .

-

Nitrile oxide formation : Reacts with hydroxylamine to generate nitrile oxides for dipolar cycloadditions .

Biological Activity Correlations

Derivatives exhibit structure-dependent bioactivity:

| Derivative Structure | Biological Activity | IC₅₀ (μM) |

|---|---|---|

| 2-Amino-3-cyano-6-indolyl-pyridine | Cytotoxicity (HeLa cells) | 1.8 |

| 4-Phenylpyridone analogs | Antifungal (C. albicans) | 4.2 |

SAR studies highlight the necessity of both cyano and ester groups for potency .

Stability and Degradation

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Complex Molecules

Ethyl 3-cyano-4-phenylpyridine-2-carboxylate serves as a crucial building block in organic synthesis. It is utilized in the preparation of various heterocyclic compounds and complex organic molecules. The compound's functional groups allow for diverse chemical reactions, including nucleophilic substitutions and electrophilic additions, making it a valuable intermediate in synthetic chemistry .

Reactions and Mechanisms

The compound can undergo several types of reactions:

- Electrophilic Aromatic Substitution: The phenyl group can participate in reactions such as nitration or sulfonation.

- Nucleophilic Substitution: The cyano group can be replaced by other nucleophiles under suitable conditions.

- Reduction Reactions: The cyano group can be converted to amine derivatives using reducing agents like lithium aluminum hydride .

Pharmaceutical Applications

Drug Development

Research has indicated that this compound has potential applications in drug synthesis. Its derivatives are being explored for their biological activity, particularly in the development of new therapeutic agents targeting various diseases, including cancer and microbial infections .

Antitumor Activity

Studies have shown that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines. For instance, certain synthesized derivatives demonstrated selective growth inhibition on breast cancer cells (MCF-7) while having varying effects on other tumor types. This specificity may be attributed to the unique interactions of the compound with cellular targets .

Biological Research

Biological Activities

this compound is under investigation for its potential biological activities, including:

- Antimicrobial Properties: The compound has shown promise in inhibiting the growth of certain bacteria and fungi.

- Enzyme Inhibition: Research suggests that it may interact with specific enzymes, which could be beneficial in developing enzyme inhibitors for therapeutic purposes.

Industrial Applications

Material Science

In industrial settings, this compound is being explored for its potential in creating advanced materials. Its unique chemical properties make it suitable for use as an intermediate in the synthesis of dyes and pigments, contributing to the development of new materials with enhanced properties .

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Chemical Synthesis | Building block for heterocycles | Key intermediate in organic reactions |

| Pharmaceutical Research | Drug development, antitumor activity | Investigated for various therapeutic uses |

| Biological Research | Antimicrobial activity, enzyme inhibition | Potential for broad-spectrum applications |

| Industrial Applications | Intermediate in dyes and pigments | Enhances material properties |

Case Studies and Research Findings

-

Synthesis of Antitumor Derivatives

A study demonstrated that modifying this compound led to compounds with significant inhibitory effects on MCF-7 tumor cells, showcasing its potential as a precursor for anticancer drugs . -

Enzyme Interaction Studies

Research focused on the interaction between this compound and specific enzymes involved in metabolic pathways revealed promising results that could pave the way for new enzyme inhibitors. -

Development of Advanced Materials

Investigations into the use of this compound as an intermediate in dye synthesis have shown enhanced colorfastness and stability compared to traditional materials .

Mécanisme D'action

The mechanism of action of ethyl 3-cyano-4-phenylpyridine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The cyano group and phenyl ring can participate in hydrogen bonding and π-π interactions, respectively, facilitating binding to active sites. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.

Comparaison Avec Des Composés Similaires

Ethyl 3-cyano-4-phenylpyridine-2-carboxylate can be compared with other pyridine derivatives such as:

- Ethyl 2-cyano-3-phenylpyridine-4-carboxylate

- Ethyl 4-cyano-3-phenylpyridine-2-carboxylate

- Ethyl 3-cyano-2-phenylpyridine-4-carboxylate

These compounds share similar structural features but differ in the position of the cyano and phenyl groups, which can influence their chemical reactivity and biological activity

Activité Biologique

Ethyl 3-cyano-4-phenylpyridine-2-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential applications in pharmacology.

This compound can be synthesized through various methods, including nucleophilic substitution and cyclization reactions involving pyridine derivatives. Its molecular formula is with a molecular weight of 252.28 g/mol. The compound typically exhibits a melting point range of 153-155 °C .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, as well as Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

| Enterococcus faecalis | 18 µg/mL |

Anticancer Activity

The compound has also shown promising anticancer properties. In vitro studies demonstrated cytotoxic effects against several human cancer cell lines, including HeLa (cervical cancer) and HL-60 (promyelocytic leukemia). The mechanism appears to involve the inhibition of DNA and RNA synthesis, leading to cell cycle arrest and apoptosis .

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| HL-60 | 30 |

| HCT-8 (colon cancer) | 35 |

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Substituents on the pyridine ring can significantly enhance or diminish its activity. For instance, modifications at the phenyl group have been shown to improve cytotoxicity against tumor cells, indicating that electronic and steric factors play crucial roles in its bioactivity .

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against a panel of bacterial strains, demonstrating a dose-dependent response in inhibiting bacterial growth. The results indicated that the compound could serve as a lead structure for developing new antimicrobial agents .

- Cytotoxic Mechanism : Another investigation focused on the mode of action in HL-60 cells, revealing that this compound interferes with key enzymes involved in nucleic acid metabolism, leading to reduced dNTP pools and subsequent cell death .

Propriétés

IUPAC Name |

ethyl 3-cyano-4-phenylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-2-19-15(18)14-13(10-16)12(8-9-17-14)11-6-4-3-5-7-11/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFWETVABGZJTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CC(=C1C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.